molecular formula C15H14ClN3O5S2 B2602837 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide CAS No. 1103935-34-7

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Cat. No.: B2602837
CAS No.: 1103935-34-7
M. Wt: 415.86
InChI Key: SESNDBIXKLHKOP-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H14ClN3O5S2 and its molecular weight is 415.86. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Analysis

The crystal structure and molecular conformation of related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been extensively studied. These studies involve X-ray analysis and molecular orbital methods, providing insights into the structural properties of similar compounds. Such research is crucial for understanding the chemical and physical properties of new compounds in drug development (Banerjee et al., 2002).

Synthesis and Characterization

Research has been conducted on the synthesis of closely related compounds, focusing on their chemical characterization. For example, the synthesis and antimicrobial activities of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, which shares a similar structural framework, have been explored, providing valuable information on the synthetic routes and characterization techniques applicable to this class of compounds (Ovonramwen, Owolabi, & Falodun, 2021).

Antioxidant Activity

Compounds with similar structural motifs have been synthesized and evaluated for their antioxidant activity. The incorporation of various substituents, such as chloro, hydroxyl, nitro, and amino groups, has been studied to understand their impact on antioxidant properties. This research is significant for developing compounds with potential therapeutic applications, particularly in oxidative stress-related diseases (Tumosienė et al., 2019).

Novel Ring Synthesis

The synthesis of novel chemical structures, such as the pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring system, has been explored using similar sulfonyl and sulfinyl compounds. These studies contribute to the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Kimbaris et al., 2004).

Antibacterial and Antifungal Activities

Research has shown that certain pyrrolidine and thiophene derivatives exhibit potential antibacterial and antifungal activities. The structural similarity of these compounds to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide suggests that it could also have antimicrobial properties, which could be explored for therapeutic applications (Sowmya et al., 2018).

Potential as Central Nervous System Agents

Certain pyrrolidine derivatives have been synthesized and evaluated for their antidepressant and nootropic activities. This suggests that similar compounds could potentially be explored for their effects on the central nervous system, contributing to the development of new treatments for neurological and psychiatric disorders (Thomas et al., 2016).

Green Synthesis Methodologies

Green chemistry approaches have been applied to synthesize related pyrrolidine and thiophene derivatives. This research is significant for developing environmentally friendly and sustainable synthetic methods for pharmaceuticals and other chemical products (Sowmya et al., 2018).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O5S2/c16-13-7-8-14(25-13)26(23,24)18-9-1-2-12(18)15(20)17-10-3-5-11(6-4-10)19(21)22/h3-8,12H,1-2,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESNDBIXKLHKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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